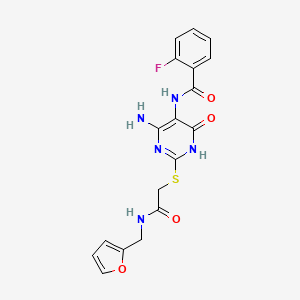

N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide

説明

This compound is a pyrimidinone derivative featuring a 2-fluorobenzamide group, a furan-2-ylmethyl-substituted thioethyl chain, and an amino substituent at the 4-position of the pyrimidinone ring. The presence of fluorine and sulfur atoms may enhance bioavailability or binding affinity, common strategies in drug design .

特性

IUPAC Name |

N-[4-amino-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN5O4S/c19-12-6-2-1-5-11(12)16(26)22-14-15(20)23-18(24-17(14)27)29-9-13(25)21-8-10-4-3-7-28-10/h1-7H,8-9H2,(H,21,25)(H,22,26)(H3,20,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAREQVDRZWMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NCC3=CC=CO3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a thiourea derivative under acidic conditions.

Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan-2-ylmethylamine reacts with an activated ester intermediate.

Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the fluorobenzamide group to the pyrimidine core through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques.

化学反応の分析

Types of Reactions

N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative under mild oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of furanone derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Introduction of various alkyl or acyl groups.

科学的研究の応用

Antitumor Activity

Research has indicated that compounds similar to N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide exhibit promising antitumor properties. For instance, studies have shown that derivatives of dihydropyrimidine can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Dihydropyrimidine Derivatives

A study published in the Journal of Medicinal Chemistry demonstrated that specific dihydropyrimidine derivatives were effective against various cancer cell lines, including breast and colon cancer. The mechanism involved the inhibition of key enzymes responsible for DNA replication and repair, leading to increased cancer cell mortality .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds containing furan and thiazole moieties have been documented to possess significant antibacterial and antifungal effects.

Case Study: Antibacterial Activity

In a study focused on the synthesis of furan-based compounds, it was found that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis, which is critical for bacterial survival .

Biochemical Research Applications

N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide also serves as a valuable tool in biochemical research. Its unique structure allows for the investigation of enzyme inhibition and receptor interactions.

Case Study: Enzyme Inhibition Studies

Research has highlighted the compound's potential as an inhibitor of certain kinases involved in signaling pathways related to cancer progression. In vitro studies revealed that this compound could effectively inhibit the activity of these kinases, thereby providing insights into its role as a therapeutic agent .

Summary Table of Applications

作用機序

The mechanism of action of N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets within cells. This compound is believed to inhibit certain enzymes or receptors that are critical for cancer cell survival and proliferation. The exact molecular pathways involved may include the inhibition of kinases or other signaling proteins, leading to the induction of apoptosis (programmed cell death) in cancer cells.

類似化合物との比較

Pyrimidinone-Based Analogs

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ): Structural Similarities: Contains a fluorobenzamide group and a pyrimidine-derived core. Differences: Replaces the pyrimidinone ring with a pyrazolo[3,4-d]pyrimidine scaffold and introduces a chromen-4-one moiety. The isopropyl group in the benzamide may alter steric interactions compared to the furan-2-ylmethyl group in the target compound. Implications: The chromenone group could enhance π-π stacking in hydrophobic pockets, while the pyrazolo-pyrimidine core might influence kinase inhibition profiles .

- N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide (): Structural Similarities: Shares the 2-fluorobenzene motif (as a sulfonamide) and a pyrimidine ring. Differences: Lacks the thioethyl and furan-2-ylmethyl groups, instead incorporating a sulfonamide linker. The ethylamino substituent on the pyrimidine may modulate solubility or metabolic stability. Implications: Sulfonamide groups are known to enhance protein binding via hydrogen bonding, suggesting divergent target engagement compared to the thioether in the target compound .

Benzamide Derivatives with Heterocyclic Substituents

- N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (): Structural Similarities: Features a benzamide backbone with a heterocyclic indole group. The chlorobenzoyl group may increase lipophilicity relative to the furan-containing chain in the target compound. Implications: Indole derivatives are prevalent in kinase inhibitors; this analog’s larger structure might limit bioavailability compared to the more compact pyrimidinone-based target .

Thioethyl-Linked Compounds

- N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (): Structural Similarities: Contains a thioethyl-like chain (though as a thiazole) and fluorine substituents. Differences: Uses a thiazole ring instead of pyrimidinone and a pivalamide group, which could enhance metabolic stability. The 2,6-difluorobenzyl group may confer distinct electronic effects compared to the 2-fluorobenzamide in the target compound. Implications: Thiazole rings often participate in hydrogen bonding, suggesting different interaction mechanisms with biological targets .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electron-Withdrawing Groups : The 2-fluorobenzamide in the target compound may enhance binding to electron-rich enzyme active sites, similar to sulfonamides in .

- Heterocyclic Chains: The furan-2-ylmethyl group offers a balance of hydrophobicity and hydrogen-bonding capacity, contrasting with bulkier substituents like chromenone () or indole (), which may prioritize potency over ADME properties.

- Synthetic Feasibility : The use of palladium catalysts in for cross-coupling reactions suggests that the target compound’s thioethyl chain could be synthesized via analogous methods .

生物活性

N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, a pyrimidine moiety, and a fluorobenzamide group. The synthesis typically involves multi-step reactions including the condensation of various precursors such as furan derivatives and amino acids. The detailed synthetic pathway may include:

- Formation of the Furan Derivative : Starting from furan-2-carbohydrazide.

- Pyrimidine Ring Formation : Utilizing thioketones and other reagents to form the 1,6-dihydropyrimidine structure.

- Final Coupling : Coupling with 2-fluorobenzoyl chloride to yield the final product.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to N-(4-amino-2-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide. For instance:

- In vitro Studies : Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. For example, a related compound exhibited an IC50 value of 1.30 μM against HepG2 cells, suggesting potent anticancer properties .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Related Compound | HepG2 | 1.30 |

| SAHA (control) | HepG2 | 17.25 |

The mechanism by which this compound exerts its anticancer effects is believed to involve:

-

Histone Deacetylase Inhibition : Similar compounds have shown selectivity for HDAC isoforms, particularly HDAC3, which plays a role in tumor growth regulation .

- Apoptosis Induction : Studies indicate that these compounds can promote apoptosis in cancer cells through cell cycle arrest mechanisms.

2.3 Other Biological Activities

In addition to anticancer properties, derivatives of this compound may exhibit:

- Antimicrobial Activity : Compounds containing furan rings are often evaluated for their antibacterial and antifungal properties.

Case Study 1: Anticancer Evaluation

In a study conducted at the National Research Center in Cairo, Egypt, a series of furan-based compounds were synthesized and evaluated for their anticancer activity. The results indicated that several derivatives displayed significant cytotoxicity against various cancer cell lines, supporting the hypothesis that furan-containing structures enhance biological activity .

Case Study 2: HDAC Inhibition

Another study focused on evaluating the HDAC inhibitory effects of structurally related compounds. The findings revealed that certain derivatives not only inhibited HDAC activity but also enhanced the efficacy of existing chemotherapeutic agents like taxol and camptothecin when used in combination therapies .

Q & A

Q. What are the recommended synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by functionalization of the thioether and amide groups. Key steps include:

- Thioether linkage : Coupling a mercaptoacetamide intermediate with halogenated pyrimidines under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

- Amide bond formation : Using carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 2-fluorobenzamide moiety .

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their solubility and inertness .

- Purity control : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, LC-MS) be optimized to characterize this compound?

- ¹H/¹³C NMR : Use deuterated DMSO-d₆ to dissolve the compound, focusing on peaks for the furan (δ 6.3–7.4 ppm), pyrimidine NH (δ 10–12 ppm), and fluorobenzamide aromatic protons (δ 7.5–8.2 ppm) .

- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .

- LC-MS : Employ reverse-phase C18 columns with ESI+ ionization to verify molecular weight (observed [M+H]⁺ should match theoretical ~460–470 Da) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its enzyme inhibition potential?

- Target selection : Prioritize kinases or proteases due to the compound’s pyrimidine and amide motifs, which are common in enzyme inhibitors .

- Derivative synthesis : Modify the furan ring (e.g., substituent addition) or fluorobenzamide group to assess electronic/hydrophobic effects on binding .

- Assay design : Use fluorescence-based enzymatic assays (e.g., Förster resonance energy transfer (FRET)) to measure IC₅₀ values under physiological pH and temperature .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Dose-response validation : Re-test the compound in standardized assays (e.g., MTT for cytotoxicity) with controlled cell lines and replicates to rule out variability .

- Metabolic stability : Compare half-life in liver microsomes to confirm whether discrepancies arise from differential metabolism .

- Computational validation : Perform molecular docking to assess binding consistency across reported targets (e.g., using AutoDock Vina with PDB structures) .

Q. What strategies optimize the synthesis of derivatives with enhanced solubility or bioavailability?

- PEGylation : Introduce polyethylene glycol chains to the furan or benzamide groups to improve aqueous solubility .

- Salt formation : React the compound with HCl or sodium acetate to generate crystalline salts with better dissolution profiles .

- Prodrug design : Mask polar groups (e.g., amine) with acetyl or tert-butyl carbamates, which hydrolyze in vivo .

Q. What computational methods are effective for predicting off-target interactions or toxicity?

- Pharmacophore modeling : Use Schrödinger’s Phase to identify overlapping features with known toxicophores (e.g., reactive thiols) .

- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity based on structural descriptors .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability in membrane bilayers, predicting blood-brain barrier permeability .

Methodological Considerations

- Controlled experiments : Always include positive/negative controls (e.g., known kinase inhibitors) in bioassays to validate reproducibility .

- Data normalization : Use Z-score or % inhibition relative to baseline in dose-response studies to minimize plate-to-plate variability .

- Ethical compliance : Adhere to institutional guidelines for in vivo testing, prioritizing in silico and in vitro models first .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。